1,2,3-Benzotriazin-4(3H)-one, 3-[(8-quinolinyloxy)methyl]-
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Overview
Description
3-[(8-QUINOLYLOXY)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound that features a quinoline moiety linked to a benzotriazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(8-QUINOLYLOXY)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves the reaction of 8-quinolyloxy derivatives with benzotriazinone precursors. One common method includes the use of 8-quinolyloxy methanol, which reacts with benzotriazinone under specific conditions to form the desired compound. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[(8-QUINOLYLOXY)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The quinoline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(8-QUINOLYLOXY)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(8-QUINOLYLOXY)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the benzotriazinone structure may inhibit certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(8-quinolyloxy)propane
- 1,4-bis(8-quinolyloxy)butane
- 3,3-bis[(7-methyl-8-quinolyloxy)methyl]oxetane
Uniqueness
3-[(8-QUINOLYLOXY)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE is unique due to its combined quinoline and benzotriazinone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that may only contain one of these moieties.
Properties
Molecular Formula |
C17H12N4O2 |
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Molecular Weight |
304.30 g/mol |
IUPAC Name |
3-(quinolin-8-yloxymethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C17H12N4O2/c22-17-13-7-1-2-8-14(13)19-20-21(17)11-23-15-9-3-5-12-6-4-10-18-16(12)15/h1-10H,11H2 |
InChI Key |
AYPQLBLRNWGFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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